N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine

Description

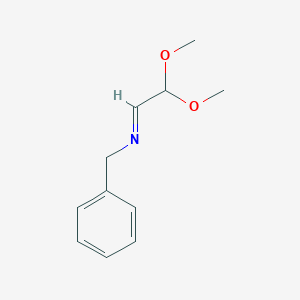

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine (CAS: 83664-33-9) is a Schiff base derivative characterized by a methoxy-substituted ethylidene group attached to a phenylmethanamine backbone. This compound is synthesized via solvent-free condensation reactions, as demonstrated in protocols for analogous imines . Its structure features a conjugated imine bond, which confers reactivity in electron-transfer processes and catalytic applications .

Properties

IUPAC Name |

N-benzyl-2,2-dimethoxyethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPYRKRKLJKZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=NCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676767 | |

| Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701954-53-2 | |

| Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal. This reaction is carried out in the presence of an alkali and a phase transfer catalyst, within an organic solvent and water system . The organic layer is separated after the reaction, and the product is obtained by boiling off the solvent and introducing dried chlorine hydride or hydrogen bromide gas to salify the compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and stability. The process involves simple operations, mild reaction conditions, and results in a product that is non-hygroscopic and stable over time .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amine products .

Scientific Research Applications

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound belongs to a broader class of N-substituted phenylmethanamine derivatives , which vary in substituents on the imine nitrogen and aromatic rings. Key structural analogs include:

Key Insights :

Key Insights :

- The target compound’s solvent-free synthesis aligns with green chemistry principles, contrasting with solvent-intensive methods for imidazole or diphenyl analogs .

- Lower yields in heterocyclic derivatives (e.g., 45–60% for imidazoles) may stem from steric hindrance or instability during purification .

Physicochemical and Functional Properties

Biological Activity

N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dimethoxyethylidene group attached to a phenylmethanamine backbone. The molecular formula is CHNO, and it possesses specific functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have demonstrated the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and death.

3. Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Animal models of neurodegenerative diseases have shown promise in using this compound to mitigate neuronal damage and improve cognitive function. The neuroprotective mechanism is thought to involve the reduction of oxidative stress and inflammation in neural tissues.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study 1 : A study on its antimicrobial effects revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Study 2 : In a cancer study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.

- Study 3 : Animal studies assessing neuroprotective effects showed significant improvement in cognitive function scores in models treated with the compound compared to controls.

Data Table

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | MIC: 32 µg/mL | Membrane disruption |

| Anticancer | IC50: 25 µM | Apoptosis induction |

| Neuroprotective | Significant | Antioxidant activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.